N-ethyl-N-phenyloxolane-2-carboxamide
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Overview
Description
N-ethyl-N-phenyloxolane-2-carboxamide: is an organic compound belonging to the class of furan derivatives. It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound also features an ethyl group and a phenyl group attached to the nitrogen atom of the carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyloxolane-2-carboxamide typically involves the reaction of tetrahydrofuran-2-carboxylic acid with N-ethyl-N-phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyloxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-ethyl-N-phenyloxolane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyloxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyltetrahydro-2-furancarboxamide
- N-ethyl-N-benzyl-tetrahydro-2-furancarboxamide
- N-ethyl-N-phenyltetrahydro-2-thiophenecarboxamide
Uniqueness
N-ethyl-N-phenyloxolane-2-carboxamide is unique due to its specific combination of functional groups and the presence of the tetrahydrofuran ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-ethyl-N-phenyloxolane-2-carboxamide |
InChI |
InChI=1S/C13H17NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
OLNFELYMHYCLAS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCCO2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCCO2 |
solubility |
25.2 [ug/mL] |
Origin of Product |
United States |
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